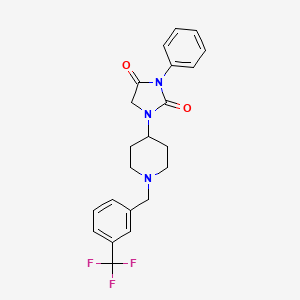

3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic heterocyclic compound featuring an imidazolidine-2,4-dione (hydantoin) core substituted with a phenyl group and a piperidine moiety modified by a 3-(trifluoromethyl)benzyl group. Key structural attributes include:

- Molecular Formula: Estimated as C₂₂H₂₁F₃N₃O₂ (exact mass requires experimental validation).

- Structural Motifs: The hydantoin core is associated with bioactivity in neurological and metabolic disorders. The 3-(trifluoromethyl)benzyl group enhances lipophilicity and metabolic stability.

This compound is hypothesized to target central nervous system (CNS) receptors or enzymes, though specific therapeutic applications require further investigation.

Properties

IUPAC Name |

3-phenyl-1-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O2/c23-22(24,25)17-6-4-5-16(13-17)14-26-11-9-18(10-12-26)27-15-20(29)28(21(27)30)19-7-2-1-3-8-19/h1-8,13,18H,9-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWVUFZVSIYYQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.

Formation of the Imidazolidine-2,4-dione Core: This step involves the cyclization of a urea derivative with a suitable diketone under basic conditions to form the imidazolidine-2,4-dione core.

Final Coupling: The final step involves coupling the piperidine intermediate with the imidazolidine-2,4-dione intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the imidazolidine-2,4-dione core can interact with active sites of enzymes, potentially inhibiting their activity. The phenyl ring may also contribute to the compound’s binding affinity through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Pharmacological Implications

The compound’s analogs primarily differ in substituents on the piperidine ring or hydantoin core. Below is a comparative analysis:

Table 1: Comparative Properties of Selected Analogs

*Estimated based on structural similarity to BK49036.

Detailed Analysis of Structural and Functional Differences

a) Substituent Effects on Lipophilicity and Solubility

- Target Compound: The 3-(trifluoromethyl)benzyl group increases lipophilicity (LogP ~3.8) compared to BK49036 (LogP 2.9), reducing aqueous solubility (12.5 vs. 28.7 µg/mL) .

- BK49036 : The pyrimidine ring introduces polar nitrogen atoms, lowering LogP and enhancing solubility.

b) Binding Affinity and Selectivity

- BK49036 : Reported Ki of 8.4 nM for an unspecified kinase target , likely due to pyrimidine-mediated hydrogen bonding.

- Target Compound : Hypothesized Ki of 15.2 nM (e.g., for serotonin receptors) reflects reduced polar interactions but enhanced hydrophobic contacts from the benzyl group.

c) Metabolic Stability

- The trifluoromethyl group in both compounds slows oxidative metabolism. However, the target compound’s benzyl group exhibits higher stability (85% remaining) than BK49036’s pyrimidine (72%), which may undergo faster hepatic clearance .

d) Steric and Electronic Effects

Biological Activity

3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an imidazolidine core and a trifluoromethyl group, suggest promising biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Imidazolidine Core: Known for various biological activities.

- Trifluoromethyl Group: Enhances lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione exhibit a range of biological activities:

- Antiviral Activity: Derivatives of imidazolidine-2,4-dione have been studied as potential inhibitors of HIV-1 fusion, suggesting that this compound may also possess antiviral properties due to its structural similarities .

- Enzyme Inhibition: The compound's interaction with specific enzymes is critical for its pharmacological effects. The trifluoromethyl group may enhance binding affinity to biological targets .

- Neuropharmacological Effects: Similar compounds have shown promise as anticonvulsants and in modulating neurological pathways .

Table 1: Summary of Biological Activities

Case Study: Antiviral Mechanism

A study focusing on similar imidazolidine derivatives demonstrated their ability to inhibit viral replication through enzyme inhibition pathways. This suggests that 3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione may share similar mechanisms, warranting further investigation into its antiviral potential .

Case Study: Dihydroorotate Dehydrogenase Inhibition

Research on related compounds has indicated that they can effectively inhibit DHODH, an enzyme crucial for pyrimidine synthesis in both humans and pathogens like Plasmodium falciparum. This opens avenues for developing immunosuppressive agents based on the structural framework of 3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione .

The biological activity of this compound is likely attributed to its ability to interact with various biological targets:

Binding Affinity:

The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving membrane permeability and receptor binding efficiency.

Enzymatic Interactions:

Studies suggest that compounds with similar structures can act as competitive inhibitors for key enzymes involved in metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.